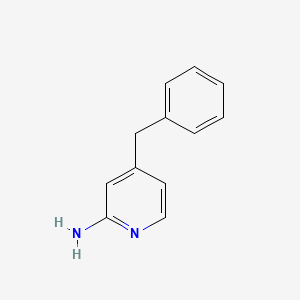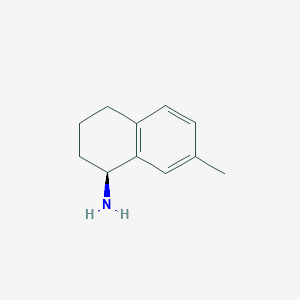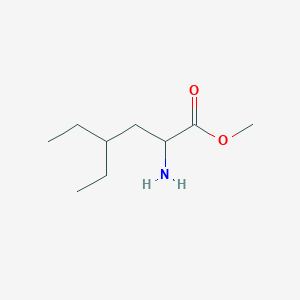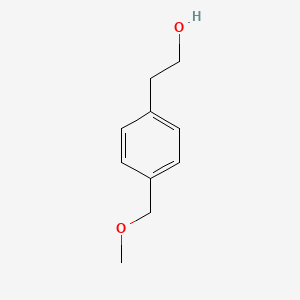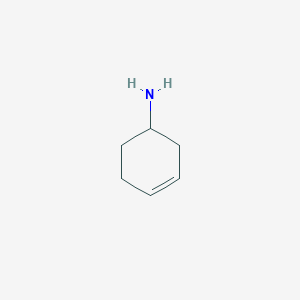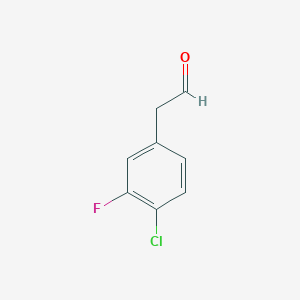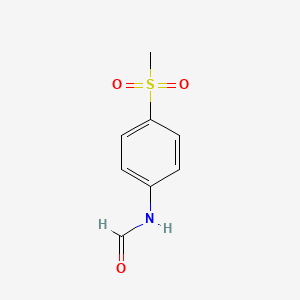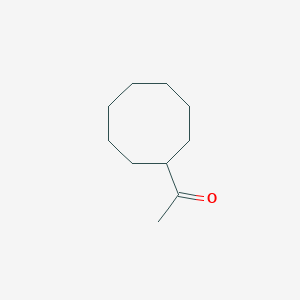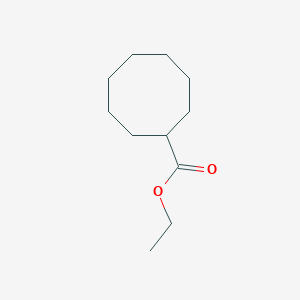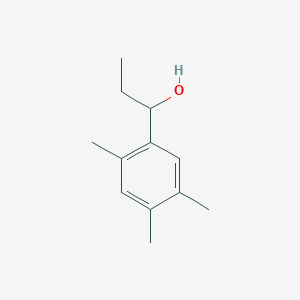
1-(2,4,5-Trimethylphenyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-Trimethylphenyl)-1-propanol is an organic compound with the molecular formula C12H18O It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain substituted with a 2,4,5-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,5-trimethylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .
化学反応の分析
Types of Reactions: 1-(2,4,5-Trimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(2,4,5-Trimethylphenyl)-1-propanone.
Reduction: 1-(2,4,5-Trimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,4,5-Trimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which 1-(2,4,5-trimethylphenyl)-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity .
類似化合物との比較
1-(2,4,5-Trimethylphenyl)-ethanol: Similar structure but with a shorter carbon chain.
1-(2,4,5-Trimethylphenyl)-1-propanone: The ketone analog of the compound.
1-(2,4,5-Trimethylphenyl)propane: The fully reduced form without the hydroxyl group.
Uniqueness: 1-(2,4,5-Trimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity .
特性
IUPAC Name |
1-(2,4,5-trimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(13)11-7-9(3)8(2)6-10(11)4/h6-7,12-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVACRSSXDNBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1)C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate](/img/structure/B7893247.png)
![(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893254.png)
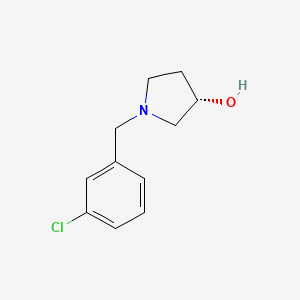
![(3S)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893258.png)
![(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893266.png)
